1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate is an organic compound that belongs to the class of isoquinoline derivatives Isoquinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate typically involves the reaction of isoquinoline with cyanoacetic acid derivatives under specific conditions. One common method involves the use of a base such as sodium hydride or potassium carbonate to deprotonate the cyanoacetic acid derivative, followed by nucleophilic addition to the isoquinoline ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting certain enzymes or receptors, leading to a cascade of biochemical events. For instance, it may inhibit the activity of specific kinases or proteases, thereby modulating cellular signaling pathways and affecting cell proliferation or apoptosis.
Comparison with Similar Compounds
Similar Compounds
1-Isoquinolinyl-ethanone: Another isoquinoline derivative with similar structural features.
2-Cyano-3-(isoquinolin-1-yl)propanoic acid: A compound with a cyano group and isoquinoline ring, similar to 1-Cyano-2-(isoquinolin-1(2H)-ylidene)ethyl acetate.
Uniqueness
This compound is unique due to its specific functional groups and structural configuration, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C14H12N2O2 |
---|---|
Molecular Weight |
240.26 g/mol |
IUPAC Name |
[1-cyano-2-(2H-isoquinolin-1-ylidene)ethyl] acetate |
InChI |
InChI=1S/C14H12N2O2/c1-10(17)18-12(9-15)8-14-13-5-3-2-4-11(13)6-7-16-14/h2-8,12,16H,1H3 |
InChI Key |
PDNVBCYUOLTODG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C=C1C2=CC=CC=C2C=CN1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.